3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione
CAS No.: 519141-18-5
Cat. No.: VC8378986
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 519141-18-5 |
---|---|
Molecular Formula | C8H14N2O3 |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 3-methoxy-1,3,4-trimethylpiperazine-2,5-dione |
Standard InChI | InChI=1S/C8H14N2O3/c1-8(13-4)7(12)9(2)5-6(11)10(8)3/h5H2,1-4H3 |
Standard InChI Key | DNOTUSZQHDZZNG-UHFFFAOYSA-N |
SMILES | CC1(C(=O)N(CC(=O)N1C)C)OC |
Canonical SMILES | CC1(C(=O)N(CC(=O)N1C)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione (CAS No. 519141-18-5) possesses the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol . Its IUPAC name reflects the substitution pattern: a piperazine-2,5-dione core with methoxy and methyl groups at positions 1, 3, and 4. The compound’s structure includes two ketone groups at positions 2 and 5, contributing to its reactivity and potential as a building block in organic synthesis .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 519141-18-5 |
Molecular Formula | C₈H₁₄N₂O₃ |
Molecular Weight | 186.21 g/mol |
DSSTox Substance ID | DTXSID70479825 |
Nikkaji Number | J1.857.115C |
Synonyms | 2,5-Piperazinedione, 3-methoxy-1,3,4-trimethyl- (9CI) |
Synthesis and Structural Analysis
Structural Confirmation
Structural elucidation of piperazine-2,5-diones often employs NMR spectroscopy and X-ray crystallography. For instance, related compounds such as 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been analyzed using ¹H-¹³C HMQC and HMBC techniques to assign stereochemistry and confirm ring conformation . Single-crystal X-ray diffraction of analogous compounds reveals planar or slightly puckered ring systems, with bond lengths and angles consistent with conjugated amide and ketone functionalities .
Computational and In Silico Insights
Molecular Docking and Affinity
In silico docking studies of related compounds reveal strong binding affinities to therapeutic targets like B-RAF kinase and human dihydrofolate reductase (hDHFR) . For 3-methoxy-1,3,4-trimethylpiperazine-2,5-dione, molecular modeling could predict interactions with inflammatory or oncogenic proteins, guiding future experimental validation.
Pharmacokinetic Profiling
Lipinski’s Rule of Five (RO5) assessments for similar piperazine derivatives indicate favorable oral bioavailability and drug-likeness . The compound’s logP value (estimated via computational tools) and hydrogen-bonding capacity warrant analysis to optimize pharmacokinetic profiles.
Challenges and Future Directions
Synthetic Optimization
Current limitations include the lack of scalable synthetic methods and stereochemical control during functionalization. Advances in catalytic asymmetric synthesis or flow chemistry could address these hurdles.
Biological Screening
Comprehensive in vitro and in vivo studies are essential to validate hypothesized anti-inflammatory, anticancer, or antibacterial activities. Priority assays should include:
-
Cytotoxicity profiling against diverse cancer cell lines.
-
Cytokine inhibition assays in stimulated immune cells.
-
Antimicrobial susceptibility testing using standardized protocols.
Toxicological Assessment
While some piperazine derivatives show selectivity for cancer cells over normal cells (e.g., HEK-293) , rigorous toxicity studies are critical to ensure safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume